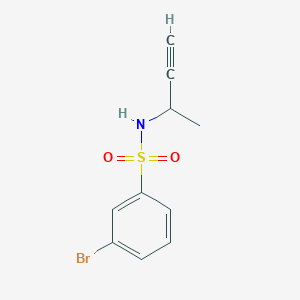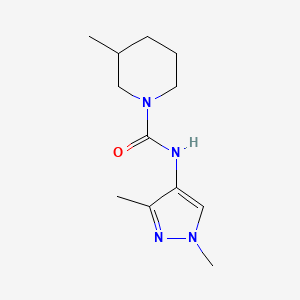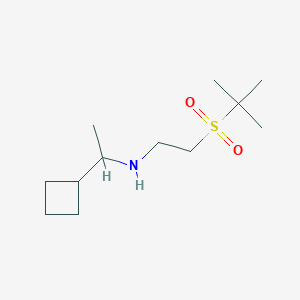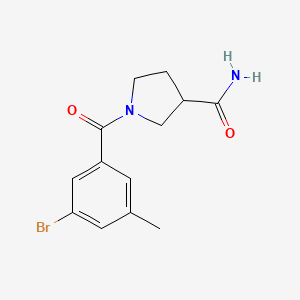![molecular formula C19H20N2O3 B6638481 N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-2-carboxamide](/img/structure/B6638481.png)
N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-2-carboxamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a spirocyclic heterocycle that contains a pyridine ring and a chromene ring fused together in a unique way. The synthesis of this compound has been a challenging task, but recent advancements in synthetic methodologies have made it possible to prepare this compound in a more efficient manner.
Mécanisme D'action
The mechanism of action of N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-2-carboxamide is not fully understood yet. However, it has been reported that this compound induces apoptosis in cancer cells by activating the caspase pathway. Moreover, this compound also inhibits the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported that this compound inhibits the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription. Moreover, this compound also inhibits the activity of histone deacetylases, which are enzymes that regulate gene expression. These effects suggest that this compound may have potential as a chemotherapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-2-carboxamide is its potent antitumor activity against various cancer cell lines. Moreover, this compound has also shown activity against multidrug-resistant cancer cells, making it a potential candidate for the development of new anticancer drugs. However, one of the limitations of this compound is its complex spirocyclic structure, which makes its synthesis challenging. Moreover, the mechanism of action of this compound is not fully understood yet, which may limit its potential applications.
Orientations Futures
There are several future directions for the research on N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-2-carboxamide. One of the most significant directions is to investigate the mechanism of action of this compound in more detail. Moreover, it would be interesting to explore the potential applications of this compound in other diseases, such as neurodegenerative disorders and infectious diseases. Furthermore, the synthesis of analogs of this compound may lead to the development of new drugs with improved efficacy and selectivity.
Méthodes De Synthèse
The synthesis of N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-2-carboxamide has been a challenging task due to the complexity of the spirocyclic structure. Several synthetic methods have been reported in the literature for the preparation of this compound. One of the most efficient methods involves the reaction of 2-amino-3-cyanopyridine with 2-hydroxybenzaldehyde in the presence of a Lewis acid catalyst such as zinc triflate. The reaction proceeds via a one-pot condensation and cyclization process, leading to the formation of the spirocyclic product in good yields.
Applications De Recherche Scientifique
N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-2-carboxamide has shown promising results in various scientific research applications. One of the most significant applications of this compound is in the field of drug discovery and development. It has been reported that this compound exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, this compound has also shown activity against multidrug-resistant cancer cells, making it a potential candidate for the development of new anticancer drugs.
Propriétés
IUPAC Name |
N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-18(15-6-3-4-10-20-15)21-16-13-19(8-11-23-12-9-19)24-17-7-2-1-5-14(16)17/h1-7,10,16H,8-9,11-13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIKLOYPSUQOSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[1-(2-Fluorophenyl)propan-2-ylamino]phenyl]acetamide](/img/structure/B6638408.png)


![Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate](/img/structure/B6638422.png)

![3-[[(2,2,5,5-Tetramethyloxolan-3-yl)amino]methyl]oxolan-3-ol](/img/structure/B6638436.png)


![N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylfuran-2-carboxamide](/img/structure/B6638465.png)
![N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylthiophene-2-carboxamide](/img/structure/B6638471.png)
![3-(3-methylpyrazol-1-yl)-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpropanamide](/img/structure/B6638482.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpropanamide](/img/structure/B6638500.png)
![3-methyl-1-propyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazole-4-carboxamide](/img/structure/B6638502.png)